Cas no 2228370-85-0 (methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate)

メチル 1-メチル-5-(2-ニトロエチル)-1H-ピラゾール-3-カルボキシレートは、ピラゾール骨格を有する有機化合物であり、ニトロエチル基とエステル基が特徴的な構造を形成しています。この化合物は、医薬品中間体や農薬合成における重要なビルディングブロックとしての応用が期待されます。特に、ニトロ基の反応性を活かした多段階合成や、ピラゾール環の特性を生かした生物活性物質の設計に有用です。高い純度と安定性を備えており、有機合成化学における多様な変換反応に適しています。また、結晶性が良好なため精製工程が容易である点も利点です。

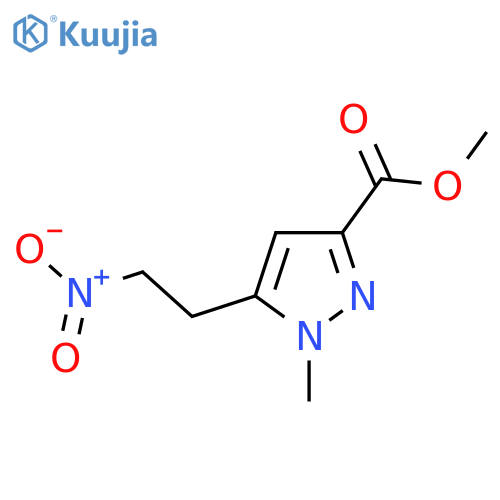

2228370-85-0 structure

商品名:methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate

- 2228370-85-0

- EN300-1782333

-

- インチ: 1S/C8H11N3O4/c1-10-6(3-4-11(13)14)5-7(9-10)8(12)15-2/h5H,3-4H2,1-2H3

- InChIKey: BIAUJWOBMKTYDJ-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1C=C(CC[N+](=O)[O-])N(C)N=1)=O

計算された属性

- せいみつぶんしりょう: 213.07495584g/mol

- どういたいしつりょう: 213.07495584g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1782333-5.0g |

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate |

2228370-85-0 | 5g |

$4764.0 | 2023-06-03 | ||

| Enamine | EN300-1782333-10g |

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate |

2228370-85-0 | 10g |

$7065.0 | 2023-09-20 | ||

| Enamine | EN300-1782333-0.25g |

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate |

2228370-85-0 | 0.25g |

$1513.0 | 2023-09-20 | ||

| Enamine | EN300-1782333-0.5g |

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate |

2228370-85-0 | 0.5g |

$1577.0 | 2023-09-20 | ||

| Enamine | EN300-1782333-2.5g |

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate |

2228370-85-0 | 2.5g |

$3220.0 | 2023-09-20 | ||

| Enamine | EN300-1782333-1.0g |

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate |

2228370-85-0 | 1g |

$1643.0 | 2023-06-03 | ||

| Enamine | EN300-1782333-0.05g |

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate |

2228370-85-0 | 0.05g |

$1381.0 | 2023-09-20 | ||

| Enamine | EN300-1782333-0.1g |

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate |

2228370-85-0 | 0.1g |

$1447.0 | 2023-09-20 | ||

| Enamine | EN300-1782333-1g |

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate |

2228370-85-0 | 1g |

$1643.0 | 2023-09-20 | ||

| Enamine | EN300-1782333-10.0g |

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate |

2228370-85-0 | 10g |

$7065.0 | 2023-06-03 |

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

2228370-85-0 (methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate) 関連製品

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬